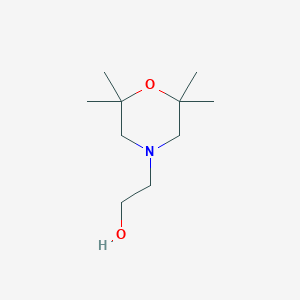

2-(2,2,6,6-Tetramethylmorpholino)ethanol

Beschreibung

2-(2,2,6,6-Tetramethylmorpholino)ethanol is a heterocyclic compound featuring a morpholine ring substituted with four methyl groups at the 2,2,6,6-positions and an ethanol side chain. The morpholine ring, a six-membered structure containing one oxygen and one nitrogen atom, is rendered highly sterically hindered and electron-rich due to the tetramethyl substitution. This structural rigidity enhances its stability and influences its reactivity, making it valuable in catalysis, polymer chemistry, and pharmaceutical intermediates . Its ethanol moiety improves solubility in polar solvents, facilitating applications in formulations requiring hydrophilic-lipophilic balance.

Eigenschaften

IUPAC Name |

2-(2,2,6,6-tetramethylmorpholin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2)7-11(5-6-12)8-10(3,4)13-9/h12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSMGOXFJZEISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,6,6-Tetramethylmorpholino)ethanol typically involves the reaction of 2,2,6,6-tetramethylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring.

Industrial Production Methods: In industrial settings, the production of 2-(2,2,6,6-Tetramethylmorpholino)ethanol is often conducted in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

Oxidation: 2-(2,2,6,6-Tetramethylmorpholino)ethanol can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.

Substitution: Thionyl chloride, phosphorus tribromide; reactions are performed under anhydrous conditions to ensure high efficiency.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Secondary amines.

Substitution: Halides, ethers.

Wissenschaftliche Forschungsanwendungen

2-(2,2,6,6-Tetramethylmorpholino)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives and as a stabilizer in radical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays due to its stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as an additive in lubricants and surfactants.

Wirkmechanismus

The mechanism by which 2-(2,2,6,6-Tetramethylmorpholino)ethanol exerts its effects involves its interaction with various molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. The ethanol group enhances its solubility and facilitates its incorporation into biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(2,2,6,6-Tetramethylmorpholino)ethanol with structurally or functionally related compounds, focusing on molecular features, synthesis, physicochemical properties, and applications.

Structural Analogues with Piperidine/Piperidinone Cores

- 2,2,6,6-Tetramethyl-4-piperidinol (CAS 6197): Structure: A piperidine ring with hydroxyl and tetramethyl groups. Lacks the morpholine oxygen. Properties: Reduced polarity compared to the morpholino derivative due to the absence of an oxygen atom. Higher basicity from the piperidine nitrogen. Applications: Used as a stabilizer in polymers and a precursor for nitroxide radicals in redox chemistry .

- 4-Piperidinone,2,2,6,6-Tetramethyl (reported in plant extracts): Structure: Ketone group replaces the hydroxyl in piperidinol. Properties: Increased electrophilicity due to the ketone, enabling nucleophilic additions. Applications: Potential intermediate in alkaloid synthesis .

| Parameter | 2-(2,2,6,6-Tetramethylmorpholino)ethanol | 2,2,6,6-Tetramethyl-4-piperidinol | 4-Piperidinone,2,2,6,6-Tetramethyl |

|---|---|---|---|

| Core Structure | Morpholine (O, N-heterocycle) | Piperidine (N-heterocycle) | Piperidinone (N-heterocycle with ketone) |

| Substituents | -OH (ethanol), 4× -CH3 | -OH, 4× -CH3 | =O, 4× -CH3 |

| Polarity | High (due to O and -OH) | Moderate | Moderate (ketone enhances polarity) |

| Key Applications | Catalysis, drug delivery | Polymer stabilization | Alkaloid synthesis |

Morpholine-Based Derivatives

- [2-(2-Morpholinoethoxy)phenyl]methanol (CAS 106276-04-4): Structure: Morpholine linked via ethoxy to a benzyl alcohol group. Applications: Pharmaceutical intermediate (e.g., kinase inhibitors) due to aromatic reactivity .

- Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6): Structure: Morpholine with a methoxyphenoxy-methyl group and ester side chain. Properties: Ester group increases lipophilicity; methoxy enhances electron-donating effects. Applications: Likely used in prodrug design or as a surfactant .

| Parameter | 2-(2,2,6,6-Tetramethylmorpholino)ethanol | [2-(2-Morpholinoethoxy)phenyl]methanol | Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate |

|---|---|---|---|

| Functional Groups | -OH, tetramethyl morpholine | Benzyl alcohol, morpholine-ethoxy | Ester, methoxyphenoxy, morpholine |

| Solubility | High in polar solvents | Moderate (aromatic reduces solubility) | Low (ester and aromatic dominate) |

| Reactivity | Sterically hindered nucleophilicity | Electrophilic aromatic substitution | Ester hydrolysis, ether cleavage |

| Key Applications | Stabilizers, solubilizing agents | Kinase inhibitors | Prodrugs, surfactants |

Ethanolamine Derivatives

- 2-((2-Methoxyethyl)(methyl)amino)ethanol (synthesized in EP 4374877A2): Structure: Ethanolamine with methoxyethyl and methyl substituents on the nitrogen. Properties: Flexible side chains reduce steric hindrance; methoxy enhances solubility. Applications: Intermediate in drug synthesis (e.g., kinase inhibitors) .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): Structure: Bulky tetramethylbutylphenoxy group attached via ethoxy to ethanol. Properties: High lipophilicity due to aromatic and branched alkyl groups. Applications: Surfactant or emulsifier in industrial formulations .

| Parameter | 2-(2,2,6,6-Tetramethylmorpholino)ethanol | 2-((2-Methoxyethyl)(methyl)amino)ethanol | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|---|

| Nitrogen Substituents | Tetramethyl morpholine (rigid) | Methoxyethyl, methyl (flexible) | Phenoxy, tetramethylbutyl (bulky) |

| Lipophilicity (LogP) | Moderate (~1.5–2.0) | Low (~0.5–1.0) | High (>3.0) |

| Toxicity | Limited data; likely low acute toxicity | Not classified | Acute oral toxicity (Category 4), eye damage (Category 1) |

| Key Applications | Drug delivery, polymer additives | Pharmaceutical intermediates | Surfactants, industrial emulsifiers |

Pharmacologically Active Analogues

- 2-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-benzimidazole-4-carboxamide :

| Parameter | 2-(2,2,6,6-Tetramethylmorpholino)ethanol | 2-(2,2,6,6-Tetramethylpiperidinyl)benzimidazole |

|---|---|---|

| Core Pharmacophore | Morpholine-ethanol | Piperidine-benzimidazole |

| Mechanism | Solubilizing agent, stabilizer | PARP inhibition, antioxidant |

| Bioactivity | Limited direct pharmacological use | High (IC50 < 1 µM for PARP-1) |

| Therapeutic Areas | Adjuvant in formulations | Oncology, oxidative stress disorders |

Biologische Aktivität

2-(2,2,6,6-Tetramethylmorpholino)ethanol (CAS No. 1597887-78-9) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various applications.

Chemical Structure and Properties

The molecular structure of 2-(2,2,6,6-Tetramethylmorpholino)ethanol features a morpholine ring with four methyl groups and an ethanol side chain. This unique configuration contributes to its solubility and reactivity in biological systems.

Biological Activities

Research indicates that 2-(2,2,6,6-Tetramethylmorpholino)ethanol exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cellular components from oxidative damage.

- Neuroprotective Effects : Studies suggest that it may play a role in neuroprotection, potentially benefiting conditions like neurodegenerative diseases.

- Anti-inflammatory Activity : Evidence points to its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

The biological effects of 2-(2,2,6,6-Tetramethylmorpholino)ethanol are attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) : By neutralizing ROS, the compound helps reduce oxidative stress.

- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thus regulating inflammation.

- Neurotransmitter Regulation : There is potential for modulation of neurotransmitter levels, which could enhance cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(2,2,6,6-Tetramethylmorpholino)ethanol:

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects in an animal model of Alzheimer's disease.

- Findings : The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

-

Antioxidant Efficacy :

- Objective : To assess the antioxidant capacity using in vitro assays.

- Results : The compound demonstrated significant radical scavenging activity comparable to established antioxidants like Vitamin E.

-

Inflammation Modulation :

- Objective : To investigate the anti-inflammatory effects in a murine model of arthritis.

- Results : Treatment with 2-(2,2,6,6-Tetramethylmorpholino)ethanol led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Study Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Neuroprotective | Reducing amyloid plaques | |

| Anti-inflammatory | Modulating cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.